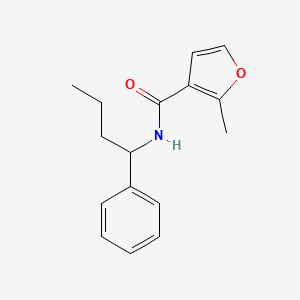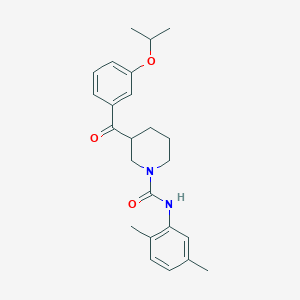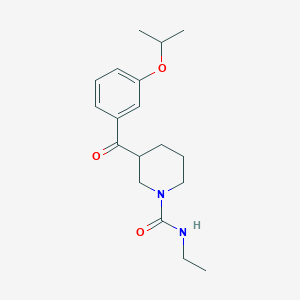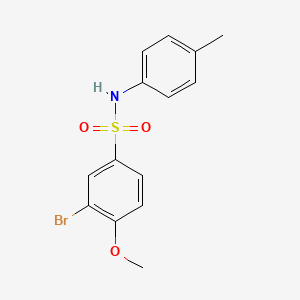![molecular formula C20H24ClN5O B6009472 2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6009472.png)
2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring . The structure also indicates the presence of a morpholine ring, which is a common feature in many bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with various substituents at different positions. These include a 4-chlorophenyl group, a morpholinylethyl group, and two methyl groups .Chemical Reactions Analysis
As a nitrogen-containing heterocyclic compound, this molecule could potentially undergo a variety of chemical reactions. These could include electrophilic and nucleophilic substitutions, as well as reactions at the nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound shows promise in antiviral research due to the biological activities of indole derivatives, which are structurally similar. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . By extension, the compound could be synthesized and tested for its efficacy against a range of RNA and DNA viruses.
Anti-inflammatory Studies
Indole derivatives, which share a common scaffold with our compound, are known for their anti-inflammatory properties . This suggests potential applications in the development of new anti-inflammatory agents, where this compound could be a key intermediate or a lead compound for further drug development.
Cancer Therapeutics
The indole nucleus, found in many bioactive compounds, has been associated with anticancer activities . The compound could be utilized in the synthesis of novel anticancer agents, particularly in the design of targeted therapies that require specific molecular frameworks.
Antimicrobial Applications
Given the broad-spectrum biological activities of indole derivatives, including antimicrobial effects , this compound could be valuable in the search for new antimicrobial agents. Its structure could be modified to enhance its activity against resistant strains of bacteria and fungi.
Agricultural Chemistry
Indole derivatives like indole-3-acetic acid play a role as plant hormones . The compound could be explored for its agricultural applications, possibly as a growth regulator or in the synthesis of new agrochemicals.
Enzyme Inhibition
Compounds with an indole nucleus have been shown to possess anticholinesterase activities . This compound could be investigated for its potential as an enzyme inhibitor, which is a crucial aspect in the treatment of diseases like Alzheimer’s.
Material Science
The structural complexity and aromatic nature of the compound make it a candidate for material science research. It could be used in the creation of novel organic compounds with specific electronic or photonic properties.
Each of these applications would require extensive research and experimentation to determine the efficacy and safety of the compound in the respective fields. The compound’s unique structure provides a versatile platform for the development of new therapeutic agents and other scientific advancements. The information provided is based on the biological potential of similar compounds and should be used as a starting point for further investigation .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Based on the biological activities of similar compounds , it can be speculated that this compound might influence a variety of pathways, leading to diverse biological effects.
Pharmacokinetics
Similar compounds have shown good oral bioavailability . The presence of the morpholine ring might influence its absorption and distribution.
Result of Action
Similar compounds have demonstrated various biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it is possible that this compound may have similar effects.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c1-14-13-18(22-7-8-25-9-11-27-12-10-25)26-20(23-14)15(2)19(24-26)16-3-5-17(21)6-4-16/h3-6,13,22H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTPZZJRTQQHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-3-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-1-benzothiophene-2-carbohydrazide](/img/structure/B6009389.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6009405.png)


![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B6009415.png)

![5-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-isoxazolecarboxamide](/img/structure/B6009429.png)
![1-(4-hydroxyphenyl)ethanone [1-(4-hydroxyphenyl)ethylidene]hydrazone](/img/structure/B6009433.png)
![2-{[5-[(benzylthio)methyl]-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6009440.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6009459.png)
![3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6009463.png)
![7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009481.png)
